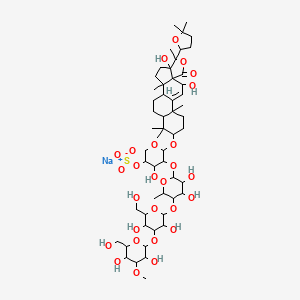
Boswellic acid, keto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of keto-boswellic acids typically involves the extraction of the resin from Boswellia species, followed by purification and chemical modification . The resin is subjected to various extraction techniques, such as solvent extraction, to isolate the boswellic acids. The keto group is introduced through oxidation reactions using specific reagents and conditions .
Industrial Production Methods: Industrial production of keto-boswellic acids involves large-scale extraction and purification processes. The resin is collected from Boswellia trees and processed using solvents like ethanol or methanol to extract the boswellic acids . Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to purify the compounds .
Chemical Reactions Analysis
Types of Reactions: Keto-boswellic acids undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of keto-boswellic acids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of keto-boswellic acids include various derivatives with enhanced anti-inflammatory and antitumor properties . These derivatives are often more potent and have improved pharmacokinetic profiles compared to the parent compound .
Scientific Research Applications
Keto-boswellic acids have a wide range of scientific research applications. In chemistry, they are used as starting materials for synthesizing novel compounds with potential therapeutic benefits . In biology, they are studied for their role in modulating cellular pathways and gene expression . In medicine, keto-boswellic acids are being investigated for their anti-inflammatory, anticancer, and neuroprotective effects . Additionally, they have applications in the pharmaceutical industry for developing new drugs and formulations .
Mechanism of Action
The mechanism of action of keto-boswellic acids involves the inhibition of key enzymes and signaling pathways involved in inflammation and cancer . These compounds inhibit the activity of 5-lipoxygenase, an enzyme responsible for the production of inflammatory mediators . They also modulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and cell survival . By targeting these molecular pathways, keto-boswellic acids exert their anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Keto-boswellic acids are unique compared to other similar compounds due to their specific structural features and biological activities . Similar compounds include alpha-boswellic acid, beta-boswellic acid, and acetyl-keto-beta-boswellic acid . While these compounds share some common properties, keto-boswellic acids have distinct advantages, such as higher potency and selectivity for certain molecular targets .
Properties
Molecular Formula |
C54H85NaO27S |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1 |
InChI Key |
KXDQPKMJSMCBEY-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)
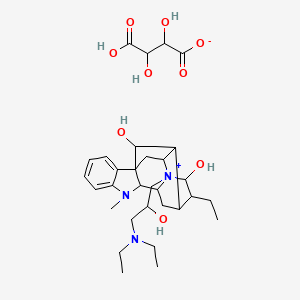
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)



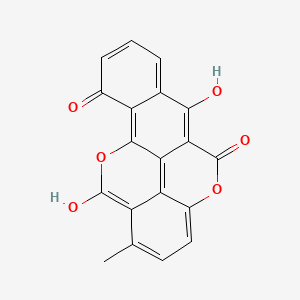
![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)
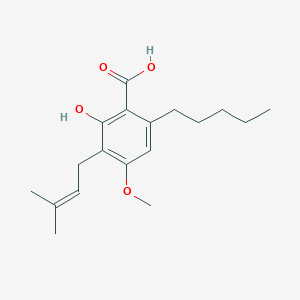
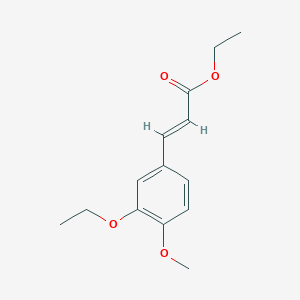
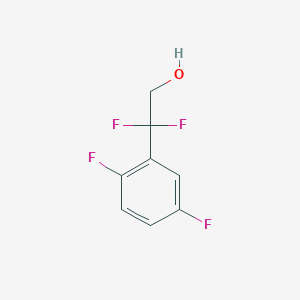
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)
